

Physicochemical Properties of Tecloftalam: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tecloftalam*

Cat. No.: *B131677*

[Get Quote](#)

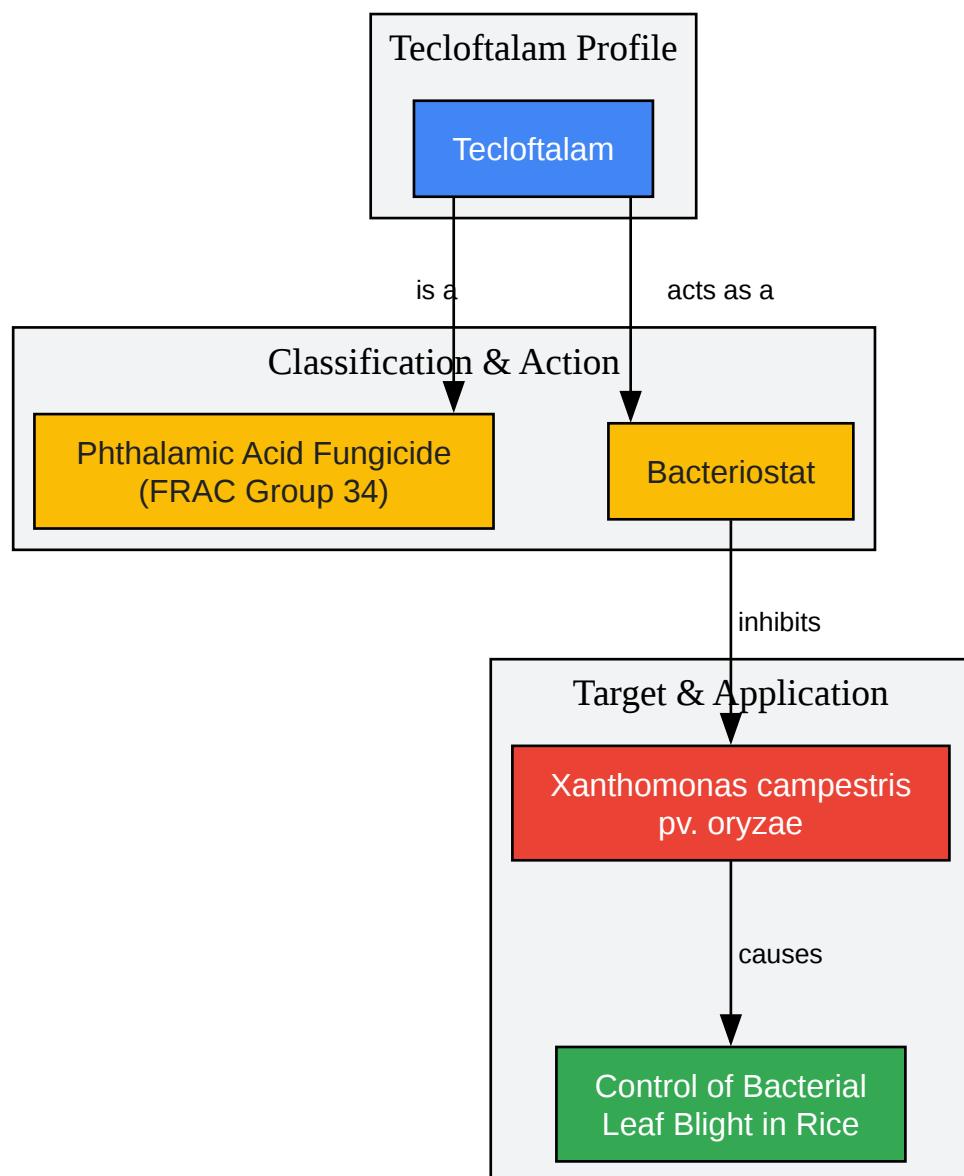
For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of **Tecloftalam** (CAS 76280-91-6), a phthalamic acid fungicide.^[1] Understanding these characteristics is fundamental for the successful development of stable, effective, and safe agrochemical formulations. The data and protocols presented herein are intended to support research and development efforts from early-stage characterization to final product formulation.

Chemical Identity and Structure

Tecloftalam, chemically known as 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)amino]carbonylbenzoic acid, is a dicarboxylic acid monoamide.^{[1][2][3]} It functions as a bacteriostat, primarily used for the control of bacterial leaf blight in rice, caused by *Xanthomonas campestris* pv. *oryzae*.^{[2][4][5][6]}

- IUPAC Name: 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid^{[1][3]}
- Synonyms: Shirahagen S, Techloftalam^{[2][7]}
- Molecular Formula: C₁₄H₅Cl₆NO₃^{[7][8]}
- Molecular Weight: 447.91 g/mol ^{[7][9]}


Physicochemical Properties

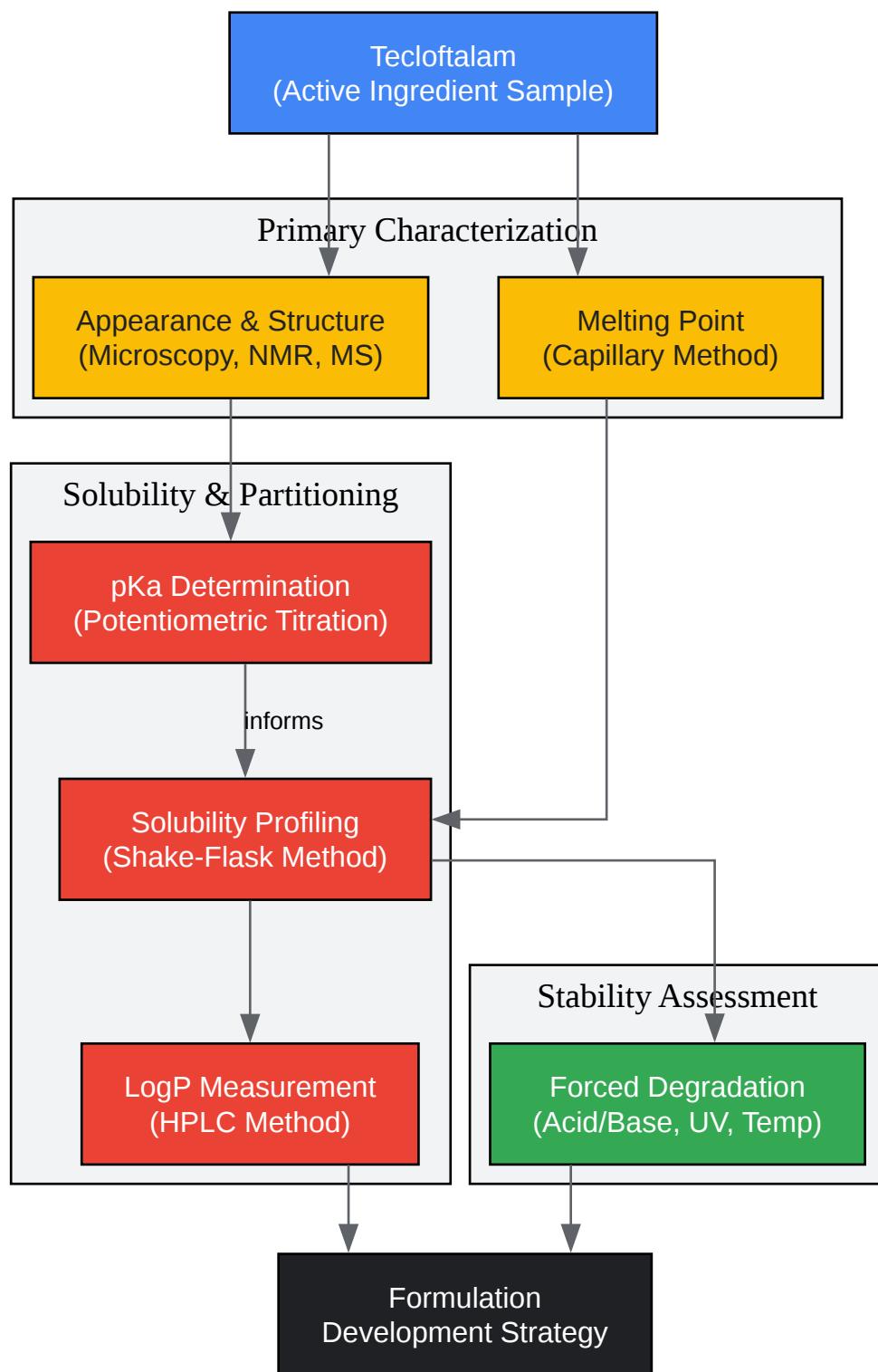
A summary of the key physicochemical parameters of **Tecloftalam** is provided below. These properties are critical inputs for formulation design, influencing everything from solvent selection and manufacturing processes to bioavailability and environmental fate.

Property	Value	Source(s)
Physical Appearance	White crystalline powder	[2][4][6][9]
Melting Point	198 - 199 °C	[5][8][9][10]
Boiling Point	525.7 ± 50.0 °C (Predicted)	[2][8][9][10]
Density	1.773 - 1.8 g/cm³ (Predicted)	[2][8][9][10]
Water Solubility	14 mg/L (at 26 °C)	[5][11]
Organic Solvent Solubility	- DMSO: Slightly soluble- Methanol: Slightly soluble (5.4 g/L)- Ethyl Acetate: Slightly soluble, heated (8.7 g/L)- Acetone: 25.6 g/L- Dimethylformamide: 162 g/L- Dioxane: 64.8 g/L	[4][5][8][9][10]
pKa	1.07 ± 0.50 (Predicted)	[4][8][9]
LogP (Kow)	2.17 - 6.18 (XLogP3: 5.8)	[2][3][5][11]
Vapor Pressure	7.05E-12 mmHg (at 25 °C) / 8.16 x 10 ⁻³ mPa (at 20 °C)	[5][8]
Flash Point	271.7 °C	[2][8][9]

Mode of Action and Classification

Tecloftalam's utility as a fungicide is derived from its bacteriostatic mode of action. It is classified within the Fungicide Resistance Action Committee (FRAC) as belonging to Group 34.

[Click to download full resolution via product page](#)


Caption: Logical relationship of **Tecloftalam**'s classification and mode of action.

Standard Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of Active Pharmaceutical Ingredients (APIs) or agrochemical active ingredients are crucial for regulatory submission and formulation development. While specific internal SOPs may vary, the following sections describe standard, widely accepted methodologies.

General Workflow for Physicochemical Characterization

The characterization of a substance like **Tecloftalam** follows a logical progression where fundamental properties are determined first, as they often inform subsequent, more complex tests.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for physicochemical characterization.

Protocol: Solubility Determination (Shake-Flask Method, OECD 105)

Objective: To determine the saturation solubility of **Tecloftalam** in water and other relevant solvents, a critical parameter for developing liquid formulations or understanding dissolution behavior.

Methodology:

- Preparation: An excess amount of solid **Tecloftalam** is added to a known volume of the solvent (e.g., water, acetone, methanol) in a sealed, temperature-controlled vessel.
- Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 26 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated liquid phase. Care must be taken to avoid temperature changes during this step.
- Quantification: The concentration of **Tecloftalam** in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed in mass per unit volume (e.g., mg/L or g/L).

Protocol: Octanol-Water Partition Coefficient (LogP) Determination (HPLC Method, OECD 117)

Objective: To determine the lipophilicity of **Tecloftalam**. LogP is a key indicator of its environmental partitioning behavior and its potential for membrane permeation.

Methodology:

- Principle: This method correlates the retention time of the test substance on a reversed-phase HPLC column with the known LogP values of a series of standard reference compounds.
- System Setup: An HPLC system with a C18 stationary phase column and a mobile phase of methanol/water is used.
- Calibration: A series of standard compounds with well-documented LogP values spanning the expected range for **Tecloftalam** are injected, and their retention times (t_R) are recorded. A calibration curve is generated by plotting $\log k$ (logarithm of the retention factor) versus the known LogP values. The retention factor k is calculated as $k = (t_R - t_0) / t_0$, where t_0 is the column dead time.
- Sample Analysis: **Tecloftalam** is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards. Its retention time is measured.
- Calculation: The $\log k$ for **Tecloftalam** is calculated from its retention time. The LogP value is then interpolated from the calibration curve.

Protocol: pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **Tecloftalam**. As an acidic compound, its pKa value is critical for predicting its charge state, solubility, and reactivity at different pH levels.

Methodology:

- Preparation: A precise amount of **Tecloftalam** is dissolved in a suitable solvent mixture (often water with a co-solvent like methanol or DMSO to ensure solubility).
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter. The temperature is kept constant throughout the experiment.
- Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

- **pKa Calculation:** The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. Sophisticated software can be used to analyze the curve and calculate the pKa value precisely.

Stability Profile

Tecloftalam's stability is a key consideration for formulation and storage.[5]

- **Light Stability:** The compound is known to be degraded by sunlight or UV light.[5] Formulations should be packaged in light-protecting materials.
- **pH Stability:** It is reported to be stable under neutral or alkaline conditions but undergoes hydrolysis in strongly acidic media.[5] This dictates the acceptable pH range for aqueous-based formulations.
- **Storage:** For long-term stability of the raw material, storage in dry, sealed containers at cool temperatures (0-8 °C) is recommended.[4][8][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
2. echemi.com [echemi.com]
3. Tecloftalam | C14H5Cl6NO3 | CID 53469 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. Tecloftalam CAS#: 76280-91-6 [m.chemicalbook.com]
5. Tecloftalam [9ele.com]
6. Tecloftalam | 76280-91-6 [chemicalbook.com]
7. CAS Common Chemistry [commonchemistry.cas.org]
8. TECLOFTALAM STANDARD [chembk.com]

- 9. Cas 76280-91-6, Tecloftalam | lookchem [lookchem.com]
- 10. 76280-91-6 CAS MSDS (Tecloftalam) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Tecloftalam (Ref: SF 7402) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [Physicochemical Properties of Tecloftalam: A Technical Guide for Formulation Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131677#physicochemical-properties-of-tecloftalam-for-formulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com